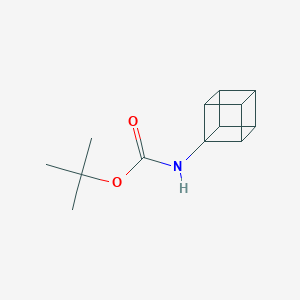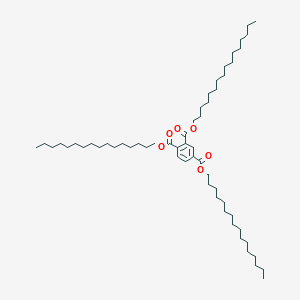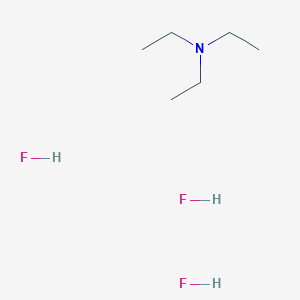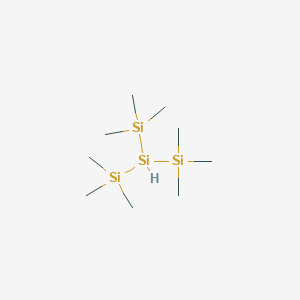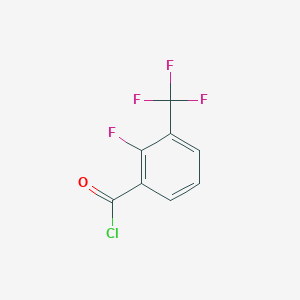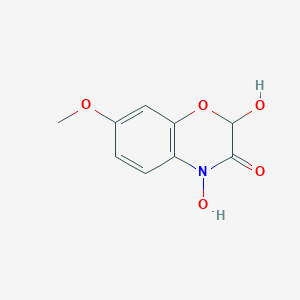![molecular formula C11H8N2O4 B043996 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 123296-53-7](/img/structure/B43996.png)
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, commonly known as NQO1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NQO1 has been found to possess several unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
NQO1 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a biomarker for cancer. NQO1 is overexpressed in many types of cancer cells, and its expression levels have been shown to correlate with the aggressiveness of the cancer. NQO1 has also been studied for its potential role in oxidative stress and aging, as well as its ability to modulate the activity of various enzymes and proteins.
Mecanismo De Acción
NQO1 exerts its effects by modulating the activity of various enzymes and proteins. It has been shown to interact with several key proteins involved in cell signaling and metabolism, including p53 and Nrf2. NQO1 has also been shown to play a role in the regulation of reactive oxygen species (ROS) and the maintenance of cellular redox balance.
Efectos Bioquímicos Y Fisiológicos
NQO1 has been found to possess several biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including those involved in cell signaling and metabolism. NQO1 has also been shown to play a role in the regulation of ROS and the maintenance of cellular redox balance. Additionally, NQO1 has been found to possess anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NQO1 is its ability to modulate the activity of various enzymes and proteins, making it a valuable tool in many areas of scientific research. However, the synthesis of NQO1 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the use of NQO1 in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for further research on NQO1. One area of interest is the development of new synthetic methods for the production of NQO1. Additionally, further studies are needed to fully understand the mechanism of action of NQO1 and its potential applications in various fields of study. Other future directions include the development of new NQO1-based therapies for cancer and other diseases, as well as the investigation of the potential role of NQO1 in aging and oxidative stress.
Propiedades
Número CAS |
123296-53-7 |
|---|---|
Nombre del producto |
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione |
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2 |
Clave InChI |
DBPJZWZANHRJTK-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
SMILES canónico |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Sinónimos |
4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

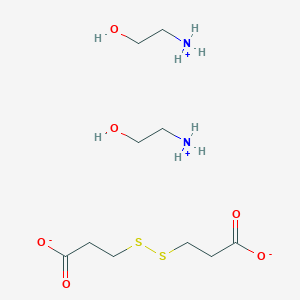
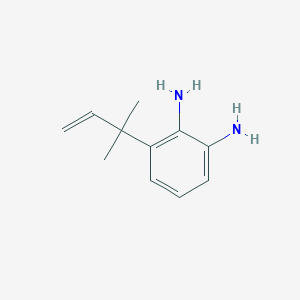
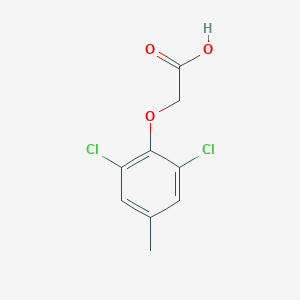
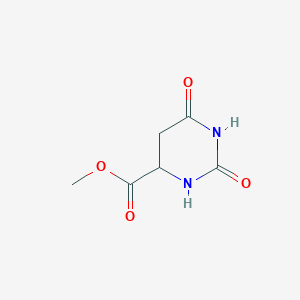
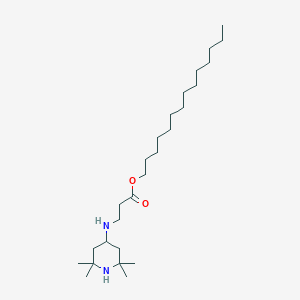
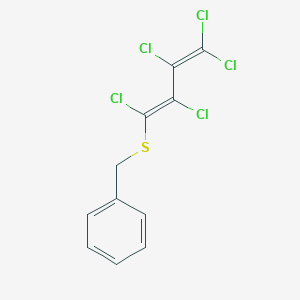
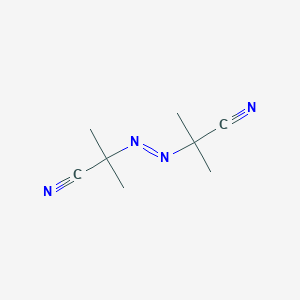
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
